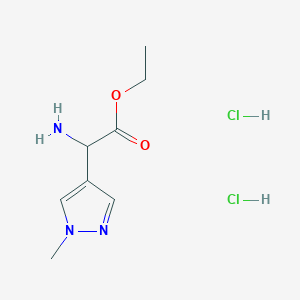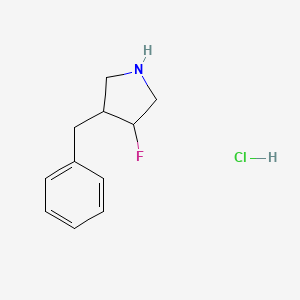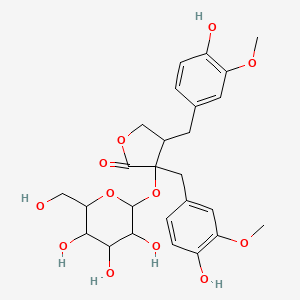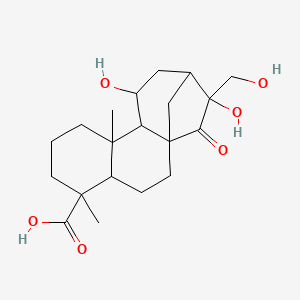
1-Azido-4-bromo-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-bromo-2-iodobenzene is an organic compound with the molecular formula C6H3BrIN3 It is a derivative of benzene, featuring azido, bromo, and iodo substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Azido-4-bromo-2-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Chemical Reactions Analysis
1-Azido-4-bromo-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo and iodo substituents make this compound suitable for cross-coupling reactions, such as the Sonogashira coupling, which can be used to form carbon-carbon bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like tin hydrides.
Common reagents used in these reactions include sodium azide, palladium catalysts, and reducing agents like tin hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-bromo-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of complex organic molecules with potential therapeutic properties.
Material Science: The compound’s unique reactivity makes it valuable in the development of new materials, including organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-Azido-4-bromo-2-iodobenzene is primarily based on its ability to undergo substitution and coupling reactions. The azido group can be converted into reactive intermediates, such as nitrenes, which can then participate in further chemical transformations. The bromo and iodo substituents facilitate cross-coupling reactions, enabling the formation of complex molecular structures .
Comparison with Similar Compounds
1-Azido-4-bromo-2-iodobenzene can be compared to other halogenated benzene derivatives, such as:
1-Bromo-4-iodobenzene: Similar in structure but lacks the azido group, making it less reactive in certain substitution reactions.
1-Azido-4-bromobenzene: Lacks the iodine substituent, which limits its use in cross-coupling reactions.
4-Iodophenyl azide: Similar in reactivity but lacks the bromine substituent, affecting its overall chemical behavior.
The presence of both bromo and iodo substituents, along with the azido group, makes this compound uniquely versatile in various chemical reactions.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
1-azido-4-bromo-2-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
InChI Key |
VDSSUIVELTYHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)


![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)

